molecular formula C15H13N3O2S2 B2754281 2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251692-29-1

2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2754281
CAS RN: 1251692-29-1
M. Wt: 331.41
InChI Key: LDVXUQRBQOFDRP-UHFFFAOYSA-N
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Description

The compound “2-(benzylthio)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzylthio group, a thiophene ring, and an oxadiazole ring. These functional groups suggest that this compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the thiophene and oxadiazole rings could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Thiophene Derivatives and Biological Interest

Thiophene derivatives, like those analogous to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The structural modifications involving thiophene rings aim to investigate their biological activity profiles, including carcinogenic potential. For instance, compounds such as 5-p-acetamidophenyl-2-thiophenamine and N-(5-phenylthiophen-2-yl)acetamide have been assessed in vitro for mutagenicity and potential to elicit tumors in vivo, casting light on the structure-activity relationship of thiophene derivatives and their biological implications (Ashby et al., 1978).

Oxadiazole Derivatives and Therapeutic Applications

Oxadiazole derivatives, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, exhibit a broad spectrum of biological activities. Research highlights the therapeutic potential of 1,3,4-oxadiazole-based compounds across various medical domains, including anticancer, antibacterial, and anti-inflammatory treatments. These compounds' ability to interact with different enzymes and receptors through weak interactions makes them valuable in drug discovery and development (Verma et al., 2019).

Environmental Considerations and Biodegradation

Understanding the environmental fate and biodegradation of thiophene and oxadiazole derivatives is crucial, especially for those found in petroleum and related products. Studies on compounds like dibenzothiophene (DBT) and its alkyl derivatives offer insights into the biodegradation pathways, metabolites, and the environmental impact of these sulfur-containing compounds. This research area focuses on identifying and quantifying metabolites to understand better the environmental behavior of such complex organosulfur compounds (Kropp & Fedorak, 1998).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal uses, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its use in medicine, materials science, or other fields .

properties

IUPAC Name

2-benzylsulfanyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13(10-22-8-11-4-2-1-3-5-11)16-15-18-17-14(20-15)12-6-7-21-9-12/h1-7,9H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVXUQRBQOFDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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